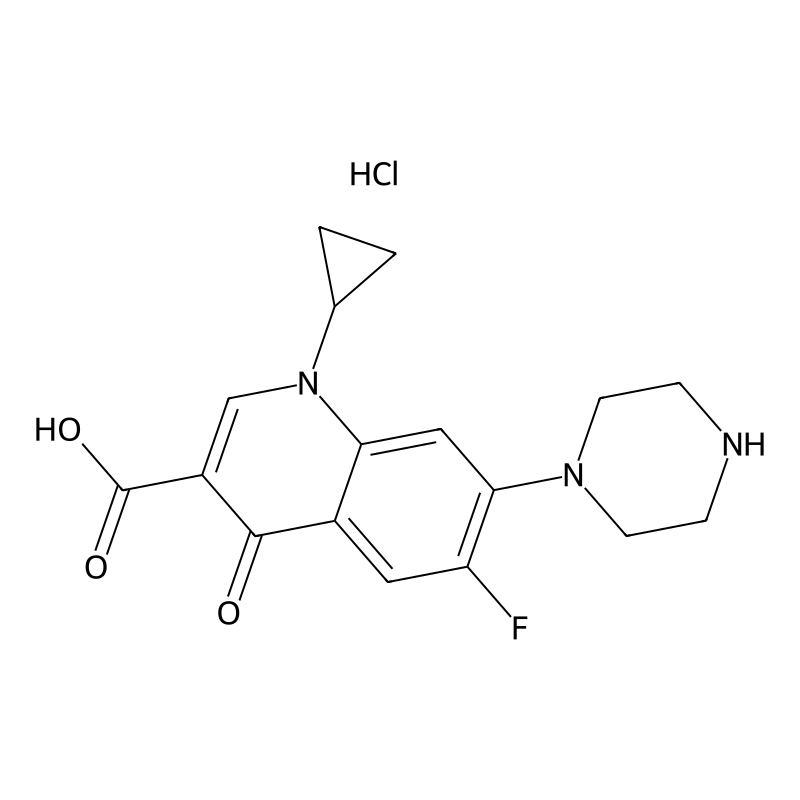

Ciprofloxacin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ciprofloxacin Hydrochloride is a synthetic antimicrobial agent belonging to the fluoroquinolone class of antibiotics. It is primarily effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. The chemical structure of Ciprofloxacin Hydrochloride is represented by the formula , with a molar mass of approximately 331.34 g/mol. This compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription, thereby preventing bacterial growth and reproduction .

In Vitro Studies of Bacterial Activity

One major area of research focuses on Ciloxan's effectiveness against various bacterial strains in vitro (in a controlled laboratory environment). Scientists use this approach to assess its potency against specific bacteria, including those causing eye infections. Studies have demonstrated Ciloxan's ability to inhibit the growth of a broad spectrum of bacteria, including:

These studies help researchers understand the potential of Ciloxan for treating various bacterial infections and identify potential resistance mechanisms.

Animal Models for Ocular Infections

Researchers also utilize animal models, such as rabbits or mice, to investigate the efficacy and safety of Ciloxan for treating ocular infections. These models allow for a more controlled environment compared to human studies and provide valuable insights into:

- Penetration of Ciloxan into the eye tissues Source: National Center for Biotechnology Information [National Center for Biotechnology Information, Ocular Penetration of Ciprofloxacin in Rabbits: )]

- Its impact on bacterial clearance within the eye Source: Science Direct [ScienceDirect, Ocular Penetration of Ciprofloxacin in Experimental Pseudomonas Keratitis in Rabbits: ]

- Potential side effects on ocular structures Source: Investigative Ophthalmology & Visual Science [Investigative Ophthalmology & Visual Science, Ocular Toxicity of Topical Ciprofloxacin in Rabbits: )]

Ciprofloxacin exhibits potent antibacterial activity through its mechanism of action, which involves the inhibition of type II topoisomerases—specifically DNA gyrase and topoisomerase IV. By binding to these enzymes with high affinity (approximately 100 times more than mammalian counterparts), Ciprofloxacin disrupts DNA supercoiling necessary for replication, leading to bacterial cell death . Additionally, it has shown promise in treating various infections beyond typical bacterial targets, including potential applications against malaria and certain cancers .

The synthesis of Ciprofloxacin Hydrochloride can be achieved through multiple methods. One notable method involves a multistep continuous-flow synthesis, which streamlines the production process by integrating several reactions into a single flow system. This approach minimizes the need for intermediate separations and enhances efficiency . Other traditional methods may involve batch processes with distinct stages for acylation, cyclization, and purification.

Example Synthesis Steps:- Formation of Intermediate Compounds: Initial reactions create key intermediates.

- Acylation: The introduction of acyl groups to form the fluoroquinolone structure.

- Cyclization: Formation of the bicyclic core characteristic of fluoroquinolones.

- Hydrochloride Salt Formation: Final steps involve converting the base form into its hydrochloride salt for improved solubility and stability.

Ciprofloxacin Hydrochloride is widely used in clinical settings for treating various infections such as:

- Urinary tract infections

- Respiratory tract infections

- Skin infections

- Inhalational anthrax

- Gastrointestinal infections caused by specific pathogens

Moreover, due to its broad-spectrum activity, it is often utilized when other antibiotics fail due to resistance issues .

Ciprofloxacin has significant interaction potential with other drugs due to its effects on cytochrome P450 enzymes (CYP1A2 and CYP3A4). Notable interactions include:

- Warfarin: Increased anticoagulant effect necessitating monitoring.

- Theophylline: Risk of toxicity when used concurrently.

- Antacids: Reduced absorption when taken together; advised to separate dosing by several hours .

These interactions can lead to altered pharmacokinetics or increased risk of adverse effects.

Ciprofloxacin's unique properties can be compared to other fluoroquinolones such as:

| Compound Name | Spectrum of Activity | Unique Features |

|---|---|---|

| Norfloxacin | Primarily Gram-negative | First fluoroquinolone developed; less potent than Ciprofloxacin |

| Levofloxacin | Broad-spectrum | S-enantiomer of Ofloxacin; higher potency against Gram-positive bacteria |

| Moxifloxacin | Broad-spectrum | Enhanced activity against anaerobes; longer half-life |

| Ofloxacin | Broad-spectrum | Effective against both Gram-positive and Gram-negative bacteria |

Ciprofloxacin stands out due to its high affinity for bacterial DNA gyrase and its effectiveness against resistant strains where other antibiotics may fail .

Traditional Synthetic Routes and Limitations

The original synthesis of ciprofloxacin hydrochloride, developed by Klaus Grohe at Bayer AG in the 1980s, established the foundational approach that dominated pharmaceutical manufacturing for decades [1] [2]. This traditional seven-step synthesis begins with 2,4,5-trifluorobenzoyl chloride and amino acrylate condensation, followed by cyclopropylamine reaction, cyclization, and condensation with piperazine, ultimately yielding the hydrochloride salt through acidification [2].

The Bayer process achieved an overall yield of 49% with reaction times exceeding 24 hours [1] [3]. The synthesis involves multiple discrete steps requiring intermediate isolation and purification, creating significant process inefficiencies. Each step demands separate reaction vessels, solvent switches, and extensive workup procedures that contribute to substantial waste generation and extended processing times [1].

Table 1: Traditional Synthesis Routes Comparison

| Method | Steps | Overall Yield (%) | Reaction Time | Key Limitations |

|---|---|---|---|---|

| Bayer AG Original (1980s) | 7 | 49 | >24 hours | Long reaction time, multi-step isolation |

| Polymer-Supported Synthesis | 7 | 57 | >100 hours | Very long reaction time, resin handling |

| Two-Step Process | 2 | 65 | ~8-10 hours | Still multi-step, solvent intensive |

| Traditional Batch Process | 7 | Variable | >24 hours | Multiple workup steps, waste generation |

Polymer-supported synthesis approaches were subsequently developed to address some limitations of the original method [1]. These approaches utilized resin-supported analogs of key intermediates, achieving slightly improved overall yields of 57%. However, this improvement came at the cost of dramatically extended reaction times exceeding 100 hours, making the process economically impractical for large-scale manufacturing [1].

The fundamental limitations of traditional synthetic routes include extensive solvent requirements, multiple purification steps, low atom economy, and substantial waste generation [4]. Temperature control presents additional challenges, as the synthesis requires precise conditions ranging from ambient temperature to 180°C across different steps [5] [6]. The traditional cyclization step, typically performed at 90-120°C for extended periods, often suffers from side product formation and incomplete conversion [7].

A two-step telescopic process was developed using 2,4-dichloro-5-fluoro benzoylchloride as an alternative starting material [2] [8]. This approach achieved 65% overall yield through a single-pot process for the key intermediate synthesis, reducing the number of discrete operations while maintaining acceptable yield levels [8].

Novel Methodologies for Improved Yield

Modern synthetic approaches have revolutionized ciprofloxacin hydrochloride manufacturing through innovative methodologies that dramatically improve both yield and process efficiency. The most significant advancement emerged from continuous flow synthesis technology, which addresses fundamental limitations of traditional batch processing [1] [3] [9].

The Massachusetts Institute of Technology team, led by Jensen and Jamison, developed a groundbreaking continuous flow synthesis that achieved 60% overall yield within a total residence time of only 9 minutes [1] [3]. This represents the longest linear sequence of reactions telescoped in continuous flow without intermediate separation, comprising six chemical reactions across five flow reactors [1]. The process eliminates intermediate isolation requirements through innovative inline byproduct removal strategies, particularly the acylation of dimethylamine with acetyl chloride to prevent process interruption [1].

Virginia Commonwealth University researchers further optimized the flow synthesis approach, developing a consolidated continuous process that achieved 83% overall yield with a residence time of 4.7 minutes and throughput of 15.8 grams per hour at laboratory scale [10] [11]. This methodology employs chemoselective carbon-acylation that precludes intermediate isolations, extractions, or purifications [10].

Table 2: Modern High-Yield Synthesis Methods

| Method | Overall Yield (%) | Time Efficiency | Process Advantages | Throughput |

|---|---|---|---|---|

| MIT Flow Synthesis | 60 | Very High | No intermediate separation | Laboratory scale |

| VCU Consolidated Flow | 83 | Very High | High yield, streamlined | 15.8 g/h |

| OnDemand Optimized | 94±2% | High | Production scale, robust | ~700 g/24h |

| Green Chemistry Methods | 86% (max) | Medium | Environmentally benign | Variable |

OnDemand Pharmaceuticals achieved the highest reported yields of 94±2% through process optimization incorporating continuous liquid-liquid extraction and advanced process control [4] [9]. Their system produces approximately 700 grams of ciprofloxacin in 24 hours with crude product stream purity maintained above 95% by high-performance liquid chromatography throughout each intermediate step [4].

Green chemistry approaches have emerged as environmentally sustainable alternatives, utilizing microwave-assisted organic synthesis and one-pot reaction protocols. These methods achieve yields up to 86% while minimizing waste generation and reducing environmental impact through catalyst recycling and solvent reduction.

The chemoselective carbon-acylation methodology represents a particularly innovative approach for yield improvement [12] [10]. This technique allows earlier insertion of the cyclopropylamine moiety, reducing the synthetic pathway to three high-yielding reactions from the traditional seven-step sequence [12]. The process utilizes nucleophilic displacement of vinyl ether by cyclopropylamine to produce key enamine intermediates, followed by carbon-acetylation with 2,4-dichloro-5-fluoro benzoyl chloride in the presence of lithium hexamethyldisilazide [12].

Reaction Mechanisms and Stereochemical Control

The synthesis of ciprofloxacin hydrochloride involves complex reaction mechanisms requiring precise stereochemical control to ensure pharmaceutical purity and efficacy. The fluoroquinolone core formation proceeds through carefully orchestrated nucleophilic aromatic substitution reactions and cyclization processes that determine the final product's three-dimensional structure [13] [14].

The initial acylation reaction between 2,4,5-trifluorobenzoyl chloride and vinylogous carbamate proceeds through nucleophilic acyl substitution mechanism [1]. The reaction requires precise temperature control at 180°C to achieve complete conversion while preventing decomposition of thermally sensitive intermediates [1]. Solvent selection proves critical, with acetonitrile and diisopropylethylamine providing optimal conditions for precipitate-free continuous operation [1].

Table 3: Critical Reaction Conditions for Stereochemical Control

| Reaction Step | Temperature (°C) | Residence Time | Solvent System | Stereochemical Outcome |

|---|---|---|---|---|

| Acylation | 180 | 1.5 min | Acetonitrile/DIEA | Maintains vinyl configuration |

| Cyclopropylamine Exchange | 25 | 1 min | Acetonitrile | Preserves cyclopropyl stereochemistry |

| Cyclization-SNAr | 180 | 4.3 min | DMSO | Controls quinolone ring fusion |

| Hydrolysis | 80 | 0.9 min | Aqueous | Final stereochemical verification |

The cyclopropylamine exchange reaction represents a critical stereochemical control point where the cyclopropyl group's spatial orientation becomes fixed [1]. This reaction proceeds through nucleophilic substitution at ambient temperature, preserving the essential three-dimensional arrangement required for biological activity [1]. Nuclear magnetic resonance studies reveal rapid exchange between geometric isomers in mixed solvent systems, indicating dynamic stereochemical equilibrium during synthesis [1].

Intramolecular cyclization to form the quinolone core involves complex stereochemical considerations related to the approach geometry of nucleophilic species [1]. The reaction employs 1,8-diazabicyclo[5.4.0]undec-7-ene as a non-nucleophilic base to facilitate ring closure while preventing competing side reactions [1]. Temperature control at 180°C proves essential for achieving complete cyclization within the 4.3-minute residence time while maintaining stereochemical integrity [1].

The subsequent nucleophilic aromatic substitution with piperazine occurs regioselectively at the 7-position of the quinolone ring system [1]. This reaction demonstrates excellent chemoselectivity, with piperazine preferentially attacking the activated aromatic carbon rather than competing positions [1]. The stereochemistry around the piperazine ring remains flexible, allowing optimal binding interactions with bacterial targets [13].

Mechanistic studies utilizing molecular dynamics simulations have revealed detailed insights into ciprofloxacin's interaction pathways during synthesis and biological activity [14]. These computational approaches demonstrate how conformational flexibility in the piperazine moiety contributes to the broad-spectrum antibacterial activity while maintaining synthetic accessibility [14].

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents the most significant advancement in ciprofloxacin hydrochloride manufacturing, offering unprecedented control over reaction parameters and dramatic improvements in process efficiency [1] [3] [15]. These approaches leverage the advantages of miniaturization, enhanced heat and mass transfer, and precise residence time control to achieve superior synthetic outcomes [15].

The foundational continuous flow approach developed at MIT employs five sequential reactors with total residence time of 9 minutes [1] [3]. Reactor design utilizes extreme-purity perfluoroalkoxy tubing coiled around aluminum cylinders with embedded cartridge heaters for precise temperature control [1]. The system operates under carefully controlled pressure conditions using back-pressure regulators to maintain optimal reaction environments [1].

Table 4: Continuous Flow Reactor Specifications

| Reactor | Temperature (°C) | Pressure (psi) | Volume (μL) | Function |

|---|---|---|---|---|

| Reactor I | 180 | 175 | 444 | Acylation |

| Reactor II | 25 | Atmospheric | 444 | Exchange |

| Reactor III | 25 | Atmospheric | 593 | Byproduct removal |

| Reactor IV | 180 | High pressure | 5000 | Cyclization-SNAr |

| Reactor V | 80 | 175 | 1800 | Hydrolysis |

Critical innovations in continuous flow synthesis include inline byproduct removal strategies that eliminate the need for intermediate separations [1]. The acylation of dimethylamine with acetyl chloride exemplifies this approach, converting problematic byproducts to benign species that do not interfere with subsequent reactions [1]. This strategy maintains continuous operation while preventing yield-limiting side reactions [1].

Temperature management in continuous flow systems requires sophisticated insulation strategies to prevent clogging from precipitation of low-solubility intermediates [1]. The connections between Reactor IV and Reactor V require careful thermal management to maintain solutions above precipitation temperatures while allowing controlled cooling for final product isolation [1].

Advanced continuous liquid-liquid extraction integration represents a significant process improvement, enabling efficient separation of organic and aqueous phases without interrupting flow continuity [4]. This approach utilizes controlled phase separation with precise flow rate matching to achieve 88±2% extraction efficiency while maintaining product purity above 95% [4].

The scalability of continuous flow synthesis has been demonstrated through production campaigns generating over 700 grams of ciprofloxacin within 24 hours [4] [9]. These scaled operations maintain reproducibility and robustness through extended continuous operation periods, with the first three synthetic steps operating continuously for 22 hours and final steps for 10 hours without interruption [4].

Process analytical technology integration enables real-time monitoring and control of continuous flow synthesis [9]. Inline Fourier-transform infrared and Raman spectroscopy provide immediate feedback on reaction progress and product quality, facilitating automatic process adjustments to maintain optimal performance [9].

The environmental benefits of continuous flow synthesis include dramatic reductions in solvent consumption, waste generation, and energy requirements compared to traditional batch processing [15]. These advantages align with green chemistry principles while delivering superior economic performance through reduced manufacturing costs and improved product quality [15].

Future developments in continuous flow synthesis focus on modular reactor design, advanced process control algorithms, and integration with downstream purification processes [15]. These innovations promise further improvements in yield, efficiency, and scalability while maintaining the high-quality standards required for pharmaceutical manufacturing [15].

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the cornerstone analytical techniques for ciprofloxacin hydrochloride characterization, providing superior separation efficiency and quantitative precision for pharmaceutical analysis.

High Performance Liquid Chromatography Method Development

The analytical characterization of ciprofloxacin hydrochloride through High Performance Liquid Chromatography has been extensively validated using multiple methodological approaches [1]. The primary method employs an Inertsil octadecylsilyl-2 column with dimensions of 150 × 4.6 millimeters and 5 micrometer particle size, utilizing a mobile phase composition of tetrahydrofuran, acetonitrile, and buffer containing 0.005 molar 1-hexanesulfonic acid sodium adjusted to pH 3.0 with 0.1 molar phosphoric acid in a ratio of 10:5:85 volume/volume/volume [1]. The chromatographic separation is achieved at a flow rate of 1 milliliter per minute with ultraviolet detection at 254 nanometers [1].

Alternative High Performance Liquid Chromatography methods have demonstrated comparable analytical performance using different stationary phase configurations. A validated method utilizing a carbon-18 micro-Bondapack column of 250 × 3.9 millimeters demonstrates excellent separation with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer at pH 3.0 in a 20:80 volume/volume ratio [2]. This method achieves a detection limit of 15 nanograms per milliliter and exhibits linearity over the concentration range of 0.025–4 micrograms per milliliter with correlation coefficients exceeding 0.999 [2].

Ultra Performance Liquid Chromatography Advancement

Ultra Performance Liquid Chromatography represents a significant advancement in analytical efficiency for ciprofloxacin hydrochloride characterization. The technique employs sub-2-micrometer particle technology, specifically the Acquity Ultra Performance Liquid Chromatography Bridged Ethylene Hybrid carbon-18 column with dimensions of 2.1 × 150 millimeters and 1.7 micrometer particle size [3]. The mobile phase consists of acetonitrile and water in a 65:35 volume/volume ratio adjusted to pH 3 with diluted acetic acid, operating at a flow rate of 0.4 milliliters per minute [3].

The Ultra Performance Liquid Chromatography method demonstrates superior analytical performance with separation achieved within 4 minutes analysis time compared to traditional High Performance Liquid Chromatography methods requiring 15-20 minutes [3]. The technique exhibits exceptional linearity over concentration ranges of 0.3–10 micrograms per milliliter for ciprofloxacin hydrochloride with correlation coefficients of 0.99 percent [3].

Tandem Mass Spectrometry Coupling

Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry has been developed for enhanced selectivity and sensitivity in ciprofloxacin hydrochloride analysis [4]. The method utilizes a Zorbax carbon-18 column of 100 × 4.6 millimeters with 3.5 micrometer particle size and a mobile phase of 0.1 percent formic acid in water and acetonitrile in a 70:30 volume/volume ratio [4]. Multiple reaction monitoring transitions are measured in positive ion mode, achieving linear calibration curves in the range of 10-4000 nanograms per milliliter with correlation coefficients exceeding 0.999 [4].

Method Validation Parameters

Comprehensive validation of chromatographic methods follows International Conference on Harmonisation guidelines, encompassing precision, specificity, linearity, accuracy, range, and robustness parameters [5]. The validated High Performance Liquid Chromatography method demonstrates precision with relative standard deviation values below 1.0 percent and accuracy with recovery rates between 98.0–102.0 percent at 50, 100, and 150 percent of working concentration levels [5].

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| HPLC | Inertsil ODS2 (150 x 4.6 mm, 5 μm) | THF:ACN:Buffer (10:5:85 v/v/v) | 1.0 | 254 | 0.05% or less | [1] |

| HPLC | C18 μ-Bondapack (250 x 3.9 mm) | ACN:KH2PO4 buffer pH 3 (20:80 v/v) | 1.5 | 276 | 0.025–4 μg/mL | [2] |

| UPLC | Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 μm) | ACN:Water (65:35 v/v) pH 3 | 0.4 | 210 | 0.3-10 μg/mL | [3] |

| UPLC | Zorbax C18 (100 x 4.6 mm, 3.5 μm) | ACN:Formic acid buffer (30:70 v/v) | 0.5 | 280 | 10-4000 ng/mL | [4] |

| HPLC | Kromasil C18 (4.6 × 150 mm, 5 μm) | Phosphoric acid buffer pH 3:ACN (87:13 v/v) | 1.0 | 278 | 50-150% working conc. | [6] |

Spectroscopic Analysis (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization provides comprehensive molecular-level information about ciprofloxacin hydrochloride, enabling identification of functional groups, molecular conformations, and intermolecular interactions through multiple complementary analytical approaches.

Fourier Transform Infrared Spectroscopic Characterization

Fourier Transform Infrared spectroscopy serves as a fundamental technique for structural elucidation of ciprofloxacin hydrochloride, providing detailed information about functional group vibrations and molecular interactions [7]. The infrared spectrum is acquired over the frequency range of 4000-400 wavenumbers using a Perkin Elmer Spectrum1 spectrometer with 8 wavenumbers resolution [7].

The characteristic vibrational assignments for ciprofloxacin hydrochloride demonstrate distinct absorption bands corresponding to specific molecular functionalities [7]. The carbonyl stretching vibration appears in the region 1650-1600 wavenumbers, attributed to the carboxylic acid and quinolone carbonyl groups [7]. The hydroxyl stretching vibrations are observed in the range 3450-3400 wavenumbers, corresponding to polymeric hydroxyl groups and hydrogen bonding interactions [7]. Strong hydrogen bonding is evidenced by absorption bands between 2650-2600 wavenumbers [7].

Additional characteristic peaks include the carbon-oxygen stretching vibration at 1450 wavenumbers, carbon-oxygen-carbon stretching of acrylates in the range 1300-1250 wavenumbers, and carbon-fluorine groups between 1100-1000 wavenumbers [7]. The meta distribution of aromatic carbon-hydrogen groups is identified by the absorption band at 800 wavenumbers [7].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides unprecedented detail regarding the molecular structure and crystal packing interactions of ciprofloxacin hydrochloride [8]. Solid-state Carbon-13 and Proton-1 Nuclear Magnetic Resonance studies have successfully assigned up to 51 and 54 distinct resonances for the hydrated form of ciprofloxacin hydrochloride [8].

The Nuclear Magnetic Resonance chemical shift changes provide quantitative information about intermolecular interactions and crystal packing effects [8]. Proton-1 chemical shift changes up to approximately −3.5 parts per million are observed for carbon-hydrogen···π contacts, while approximately +2 parts per million changes occur for carbon-hydrogen···oxygen interactions [8]. Hydrogen bonding interactions result in significant chemical shift changes of approximately +4.7 parts per million for nitrogen-hydrogen···oxygen hydrogen bonds [8].

Water intake during hydration processes induces substantial chemical shift changes up to 2 and 5 parts per million for Proton-1 and Carbon-13 nuclei, respectively [8]. These chemical shifts serve as sensitive detectors of hydration and dehydration processes in pharmaceutical hydrates [8].

Ultraviolet-Visible Spectroscopic Methods

Ultraviolet-Visible spectroscopy represents a versatile and widely applicable technique for quantitative analysis of ciprofloxacin hydrochloride across various pharmaceutical matrices [7] [9] [10]. The intrinsic absorbance of ciprofloxacin hydrochloride is measured directly at wavelengths ranging from 270-280 nanometers, with maximum absorption typically occurring at 275 nanometers [11] [12].

Multiple Ultraviolet-Visible spectroscopic approaches have been validated for analytical applications. Direct spectrophotometric determination at 275 nanometers demonstrates linearity over the concentration range of 2.0–7.0 micrograms per milliliter with relative standard deviation values ranging from 1.55 to 2.47 percent [11] [12]. Alternative methodologies employ wavelength ranges of 200-800 nanometers for comprehensive spectral characterization and stability studies [7] [9].

The formation of colored charge-transfer complexes provides enhanced sensitivity for trace analysis applications [13]. Reaction of ciprofloxacin hydrochloride with sodium nitroprusside in alkaline medium containing hydroxylamine generates a colored complex exhibiting maximum absorbance at 440 nanometers [13]. This approach offers quantification within the concentration range of 50.0–250.0 micrograms per milliliter with molar absorptivity of 364.4817 liters per mole per centimeter [13].

Comprehensive Spectroscopic Validation

Validation parameters for spectroscopic methods encompass linearity, accuracy, precision, limit of detection, limit of quantification, specificity, and robustness according to International Conference on Harmonisation guidelines [11] [12]. The validated Ultraviolet-Visible spectrophotometric methods demonstrate excellent linearity with correlation coefficients ranging from 0.997 to 0.9999 [14] [11]. Recovery studies yield values between 99.0–102.0 percent, confirming method accuracy [10].

| Technique | Wavelength/Frequency Range | Key Characteristic Peaks/Bands | Analytical Information | Reference |

|---|---|---|---|---|

| FT-IR | 4000-400 cm⁻¹ | C=O stretch (1650-1600 cm⁻¹), O-H stretch (3450-3400 cm⁻¹) | Functional group identification | [7] |

| FT-Raman | 4000-50 cm⁻¹ | Molecular vibrations | Structural confirmation | [7] |

| UV-Vis | 200-800 nm | λmax ~275 nm, 321 nm | Quantitative analysis, stability studies | [7] [9] [10] |

| UV-Vis | 270-330 nm | λmax 335 nm (K⁺ salt) | Potassium salt formation | [14] |

| UV-Vis | 275 nm | λmax 275 nm | Direct quantification | [11] [12] |

| ¹H NMR | Variable | Chemical shift changes up to ±3.5 ppm | Hydration/dehydration detection | [8] |

| ¹³C NMR | Variable | Chemical shift changes up to 5 ppm | Crystal packing effects | [8] |

Thermal Analysis and Stability Profiling

Thermal analysis provides comprehensive characterization of the thermal behavior, stability, and degradation kinetics of ciprofloxacin hydrochloride, encompassing differential scanning calorimetry, thermogravimetric analysis, and kinetic parameter determination.

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry characterization of ciprofloxacin hydrochloride reveals distinct thermal events corresponding to dehydration, melting, and decomposition processes [15] [16]. The thermal analysis is performed using aluminum oxide as reference substance under nitrogen atmosphere with heating rates typically ranging from 10 to 30 degrees Celsius per minute [15] [17].

The differential scanning calorimetry thermogram exhibits a sharp endothermic peak around 260-300 degrees Celsius, indicating the melting point of ciprofloxacin hydrochloride and simultaneous decarboxylation processes [17] [16]. The hydrated forms demonstrate initial dehydration events at approximately 140 degrees Celsius, corresponding to the loss of water molecules from the crystal lattice [18] [16].

Subsequent exothermic peaks observed between 300-450 degrees Celsius indicate the breakdown of the ciprofloxacin molecular structure, marking the critical point of thermal stability where the compound begins to lose pharmacological effectiveness [17]. The final decomposition stage appears around 350-500 degrees Celsius as endothermic peaks representing the complete breakdown of organic matter and formation of gaseous products [17].

Thermogravimetric Analysis Studies

Thermogravimetric analysis provides quantitative measurement of mass changes as a function of temperature, enabling determination of thermal stability limits and degradation mechanisms [15] [19] [17]. The analysis reveals multiple distinct mass loss stages corresponding to different molecular breakdown processes.

The initial mass loss stage occurs around 140 degrees Celsius, corresponding to dehydration of hydrated crystal forms with typical water content ranging from 5.9 to 7.8 percent [1] [18]. The major decomposition stage begins around 280-300 degrees Celsius and continues to approximately 550 degrees Celsius, representing degradation of the quinolone ring system and side chain functionalities [17].

Thermogravimetric analysis of ciprofloxacin hydrochloride demonstrates thermal kinetic parameters including activation energy of 101.18 kilojoules per mole, pre-exponential factor natural logarithm of 26.96 per second, reaction order of 1, and pKa value of 7.01 [15]. These parameters enable prediction of storage stability, with calculated shelf life of 2 years under normal temperature conditions [15].

Comparative Thermal Stability Assessment

Comparative studies of different ciprofloxacin forms reveal significant variations in thermal stability [19] [17]. Ciprofloxacin exhibits higher thermal stability compared to related compounds, with activation energy of 58.09 kilojoules per mole determined through Kissinger-Akahira-Sunose kinetic analysis [17]. The compound demonstrates resistance to thermal degradation up to approximately 110 degrees Celsius under normal atmospheric conditions [20].

The thermal behavior varies significantly between hydrated and anhydrous forms [18] [16]. The sesquihydrate form dehydrates to anhydrous form I at 140 degrees Celsius and subsequently transforms to anhydrous form II at 172 degrees Celsius [16]. Interestingly, color changes accompany these thermal transitions, with hydrated and anhydrous form I appearing white, while anhydrous form II exhibits yellow coloration [16].

Stability Kinetic Parameters

Thermal degradation kinetics follow first-order reaction mechanisms for most thermal processes [15] [17]. The kinetic analysis employs both model-fitting approaches such as Coats-Redfern method and model-free methods including Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa, and Friedman techniques [17].

Thermodynamic parameters calculated from kinetic analysis reveal non-spontaneous, endothermic processes with positive Gibbs free energy values across all experimental conditions [17]. The enthalpy and entropy changes indicate decreased molecular disorder during degradation processes, with higher heating rates leading to less thermodynamically favorable degradation conditions [17].

| Analysis Type | Temperature Range (°C) | Key Thermal Events | Kinetic Parameters | Stability Assessment | Reference |

|---|---|---|---|---|---|

| DSC | Room temp - 300 | Melting ~260-300°C, Decarboxylation | Activation energy 101.18 kJ/mol | 2-year shelf life at room temp | [15] |

| TGA | Room temp - 600 | Dehydration 140°C, Decomposition 280-550°C | Activation energy 58.09 kJ/mol (CIP) | Good thermal stability up to 280°C | [17] |

| DTG | Room temp - 600 | Mass loss rate changes | First-order kinetics | Degradation mechanism studies | [15] |

| TGA-DTA | 25-500 | Dehydration 140°C, Phase transformation 172°C | Activation energy varies with heating rate | Polymorphic transitions observed | [16] |

| DSC-TGA | Room temp - 400 | Multiple decomposition steps | Complex kinetic behavior | Multiple degradation pathways | [17] |

X-ray Diffraction and Crystal Structure Determination

X-ray diffraction analysis provides definitive characterization of the crystalline structure, polymorphic forms, and solid-state properties of ciprofloxacin hydrochloride, enabling comprehensive understanding of molecular packing and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction represents the gold standard for complete structural determination of ciprofloxacin hydrochloride crystalline forms [18] [21] [22]. The crystal structure of ciprofloxacin hydrochloride 1.43-hydrate has been successfully determined, revealing a monoclinic crystal system with space group P 1 21/a 1 [23]. The unit cell parameters are: a = 7.02521 ± 0.00013 Angstroms, b = 19.6681 ± 0.0004 Angstroms, c = 12.9331 ± 0.0002 Angstroms, with β = 90.7338 ± 0.0007 degrees [23].

The structural determination employed copper K-alpha radiation with wavelength 1.54186 Angstroms at 173 ± 2 Kelvin [23]. The refinement achieved excellent crystallographic statistics with residual factor for significantly intense reflections of 0.0388 and weighted residual factors of 0.104 [23]. The goodness-of-fit parameter for all reflections included in refinement was 1.09 [23].

Alternative hydrated forms have been characterized, including ciprofloxacin hydrochloride 1.34-hydrate, which exhibits similar monoclinic crystal structure with comparable unit cell dimensions [21] [22]. The crystal structure determination reveals that most bond lengths and angles of the ciprofloxacin cation are very similar to those found in ciprofloxacin hexahydrate zwitterionic form, with exceptions in the carbon-oxygen bond distances of the carboxylic group due to protonation state differences [21] [22].

Powder X-ray Diffraction Analysis

Powder X-ray diffraction serves as the primary technique for polymorph identification and quantitative crystalline content determination [18] [16] [24]. The technique enables characterization of crystalline forms that cannot be obtained as single crystals suitable for single crystal diffraction analysis [18].

The anhydrous form I of ciprofloxacin hydrochloride, which cannot be crystallized as single crystals, has been successfully characterized using synchrotron powder X-ray diffraction data and ab-initio structure determination techniques [18] [16]. The crystal structure of anhydrous form I is partly related to the hydrated form, maintaining one-dimensional chain and two-dimensional sheet structures [18] [16].

Powder diffraction patterns provide characteristic fingerprints for different polymorphic forms [25]. Six pure fluoroquinolone antibiotics, including ciprofloxacin, have been characterized using powder diffractometry with Bragg angles scanned from 10 to 70 degrees [25]. The diffraction data are tabulated in terms of lattice spacing in Angstroms and relative line intensities for identification purposes [25].

Polymorphic Form Characterization

Multiple polymorphic forms of ciprofloxacin hydrochloride have been identified and characterized through X-ray diffraction analysis [18] [16] [26]. The compound exists in at least three distinct crystalline forms: the stable hydrated form, anhydrous form I, and anhydrous form II [18] [16].

The transformation pathway involves dehydration of the sesquihydrate form to anhydrous form I at 140 degrees Celsius, followed by transformation to anhydrous form II at 172 degrees Celsius [16]. Each form exhibits distinct physicochemical properties including solubility, stability, dissolution rate, and color [18] [26].

Form I demonstrates maximum aqueous solubility and expected maximum bioavailability, while exhibiting optimal stability against temperature [26]. The different forms show varying stability against humidity, with Form I being most stable under humid conditions [26]. These polymorphic differences have significant implications for pharmaceutical development and quality control [26].

Structural Analysis and Hydrogen Bonding

Detailed structural analysis reveals extensive hydrogen bonding networks that stabilize the crystal structures [21] [22]. The ciprofloxacin hydrochloride crystal structures contain various inter- and intramolecular hydrogen bonds involving the carboxylic acid groups, quinolone nitrogen atoms, and water molecules in hydrated forms [21] [22].

In anhydrous forms, the chloride ion coordination environment is determined by nitrogen-hydrogen···chloride and carbon-hydrogen···chloride hydrogen bonds [27]. In hydrated forms, these interactions are partially or entirely replaced by nitrogen-hydrogen···oxygen, oxygen-hydrogen···chloride, and oxygen-hydrogen···oxygen hydrogen bonds [27].

The molecular conformation differences between polymorphic forms affect the optical properties [16]. The torsion angle between the fluoroquinolone and piperazine rings varies significantly: 145.71 degrees for hydrate, 136.28 degrees for anhydrous form I, and 108.65 degrees for anhydrous form II [16]. The large conformational difference in anhydrous form II affects conjugation in the aromatic system, resulting in yellow coloration compared to the white appearance of other forms [16].

| Crystal Form | Space Group | Unit Cell Parameters | Dehydration Temperature (°C) | Crystal Color | Key Structural Features | Reference |

|---|---|---|---|---|---|---|

| Hydrate (1.43H₂O) | P 1 21/a 1 | a=7.025Å, b=19.668Å, c=12.933Å, β=90.73° | 140 | White | 1D chains, 2D sheets, water channels | [18] [23] |

| Anhydrous Form I | Monoclinic | Partly related to hydrate | 140 | White | 1D chains, 2D sheets preserved | [18] [16] |

| Anhydrous Form II | Different from Form I | One-dimensional chain retained | 172 (from Form I) | Yellow | Only 1D chains retained | [18] [16] |

| Hydrate (1.34H₂O) | Monoclinic | Similar to 1.43 hydrate | ~140 | White | Hydrogen bonding networks | [21] [22] |

| Monohydrate | Various | Variable | ~130-150 | White to pale yellow | Polymorphic variations | [28] [26] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

4BA73M5E37

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 27 of 171 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 144 of 171 companies with hazard statement code(s):;

H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (79.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

86393-32-0

Wikipedia

FDA Medication Guides

Ciprofloxacin

Ciprofloxacin Hydrochloride

INJECTABLE;INJECTION

TABLET;ORAL

FOR SUSPENSION;ORAL

BAYER HLTHCARE

03/25/2022

07/26/2017

Proquin XR

Ciprofloxacin Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

DEPOMED INC

08/15/2011

Cipro XR

Ciprofloxacin; Ciprofloxacin Hydrochloride

BAYER HLTHCARE

07/26/2017

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Kirchhoff J, Glaser U, Bohnert JA, Pletz MW, Popp J, Neugebauer U. Simple ciprofloxacin resistance test and determination of minimal inhibitory concentration (MIC) within two hours using Raman spectroscopy. Anal Chem. 2017 Dec 20. doi: 10.1021/acs.analchem.7b03800. [Epub ahead of print] PubMed PMID: 29260541.

3: Alkathiri B, El-Khadragy MF, Metwally DM, Al-Olayan EM, Bakhrebah MA, Abdel Moneim AE. Pomegranate (Punica granatum) Juice Shows Antioxidant Activity against Cutaneous Leishmaniasis-Induced Oxidative Stress in Female BALB/c Mice. Int J Environ Res Public Health. 2017 Dec 18;14(12). pii: E1592. doi: 10.3390/ijerph14121592. PubMed PMID: 29258248.

4: Elal Mus T, Cetinkaya F, Cibik R, Soyutemiz GE, Simsek H, Coplu N. Pathogenicity determinants and antibiotic resistance profiles of enterococci from foods of animal origin in Turkey. Acta Vet Hung. 2017 Dec;65(4):461-474. doi: 10.1556/004.2017.044. PubMed PMID: 29256290.

5: Ge Y, Chen X, Huang Y, Lyu H, Zhao Z, Zhou Y. [Drug resistance and protoporphyrin ferrochelatase of Ralstonia mannitolilytica]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2017 Jul 25;46(4):413-420. Chinese. PubMed PMID: 29256231.

6: Drobnis EZ, Nangia AK. Antimicrobials and Male Reproduction. Adv Exp Med Biol. 2017;1034:131-161. doi: 10.1007/978-3-319-69535-8_10. PubMed PMID: 29256130.

7: Kao WC, Belkin S, Cheng JY. Microbial biosensing of ciprofloxacin residues in food by a portable lens-free CCD-based analyzer. Anal Bioanal Chem. 2017 Dec 18. doi: 10.1007/s00216-017-0792-x. [Epub ahead of print] PubMed PMID: 29256081.

8: Matono T, Morita M, Yahara K, Lee KI, Izumiya H, Kaku M, Ohnishi M. Emergence of Resistance Mutations in Salmonella enterica Serovar Typhi Against Fluoroquinolones. Open Forum Infect Dis. 2017 Nov 2;4(4):ofx230. doi: 10.1093/ofid/ofx230. eCollection 2017 Fall. PubMed PMID: 29255729; PubMed Central PMCID: PMC5726467.

9: DeWolf MC, Warhold LG. Ciprofloxacin-Induced Extensor Tendon Rupture in the Hand: A Case Report. JBJS Case Connect. 2015 Apr 8;5(2):e301-e304. doi: 10.2106/JBJS.CC.N.00059. PubMed PMID: 29252438.

10: Oskooi M, Sunnerhagen T, Senneby E, Rasmussen M. A prospective observational treatment study of aerococcal urinary tract infection. J Infect. 2017 Dec 15. pii: S0163-4453(17)30406-1. doi: 10.1016/j.jinf.2017.12.009. [Epub ahead of print] PubMed PMID: 29253561.

11: Caspar Y, Hennebique A, Maurin M. Antibiotic susceptibility of Francisella tularensis subsp. holarctica strains isolated from tularaemia patients in France between 2006 and 2016. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx460. [Epub ahead of print] PubMed PMID: 29253157.

12: Harris PNA, Ben Zakour NL, Roberts LW, Wailan AM, Zowawi HM, Tambyah PA, Lye DC, Jureen R, Lee TH, Yin M, Izharuddin E, Looke D, Runnegar N, Rogers B, Bhally H, Crowe A, Schembri MA, Beatson SA, Paterson DL; MERINO Trial investigators. Whole genome analysis of cephalosporin-resistant Escherichia coli from bloodstream infections in Australia, New Zealand and Singapore: high prevalence of CMY-2 producers and ST131 carrying blaCTX-M-15 and blaCTX-M-27. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx466. [Epub ahead of print] PubMed PMID: 29253152.

13: Laub K, Tóthpál A, Kovács E, Sahin-Tóth J, Horváth A, Kardos S, Dobay O. High prevalence of Staphylococcus aureus nasal carriage among children in Szolnok, Hungary. Acta Microbiol Immunol Hung. 2017 Dec 18:1-14. doi: 10.1556/030.65.2018.001. [Epub ahead of print] PubMed PMID: 29250963.

14: Nüesch-Inderbinen MT, Baschera M, Zurfluh K, Hächler H, Nüesch H, Stephan R. Clonal Diversity, Virulence Potential and Antimicrobial Resistance of Escherichia coli Causing Community Acquired Urinary Tract Infection in Switzerland. Front Microbiol. 2017 Dec 1;8:2334. doi: 10.3389/fmicb.2017.02334. eCollection 2017. PubMed PMID: 29250044; PubMed Central PMCID: PMC5716990.

15: Wang Y, Tong Y, Xu X, Zhang L. Metal-organic framework-derived three-dimensional porous Cu@graphitic octahedron carbon cages as highly efficient enrichment material for simultaneous determination of four fluoroquinolones. J Chromatogr A. 2017 Dec 11. pii: S0021-9673(17)31797-1. doi: 10.1016/j.chroma.2017.12.021. [Epub ahead of print] PubMed PMID: 29248346.

16: Hayes RA, Bennett HY, O'Hagan S. Rothia dentocariosa endophthalmitis following intravitreal injection-a case report. J Ophthalmic Inflamm Infect. 2017 Dec 16;7(1):24. doi: 10.1186/s12348-017-0142-3. PubMed PMID: 29247280.

17: Wabeto W, Abraham Y, Anjulo AA. Detection and identification of antimicrobial-resistant Salmonella in raw beef at Wolaita Sodo municipal abattoir, Southern Ethiopia. J Health Popul Nutr. 2017 Dec 16;36(1):52. doi: 10.1186/s41043-017-0131-z. PubMed PMID: 29246181.

18: Walkty A, Adam H, Baxter M, Lagacé-Wiens P, Karlowsky JA, Hoban DJ, Zhanel GG. In vitro activity of ceftolozane/tazobactam versus antimicrobial non-susceptible Pseudomonas aeruginosa clinical isolates including MDR and XDR isolates obtained from across Canada as part of the CANWARD study, 2008-16. J Antimicrob Chemother. 2017 Dec 12. doi: 10.1093/jac/dkx468. [Epub ahead of print] PubMed PMID: 29244121.

19: Song Y, Bai J, Zhang R, He H, Li C, Wang J, Li S, Peng Y, Ning B, Wang M, Gao Z. Michael-addition-mediated photonic crystals allows pretreatment-free and label-free sensoring of Ciprofloxacin in fish farming water. Anal Chem. 2017 Dec 15. doi: 10.1021/acs.analchem.7b04655. [Epub ahead of print] PubMed PMID: 29243476.

20: Naik OA, Shashidhar R, Rath D, Bandekar JR, Rath A. Characterization of multiple antibiotic resistance of culturable microorganisms and metagenomic analysis of total microbial diversity of marine fish sold in retail shops in Mumbai, India. Environ Sci Pollut Res Int. 2017 Dec 14. doi: 10.1007/s11356-017-0945-7. [Epub ahead of print] PubMed PMID: 29243150.